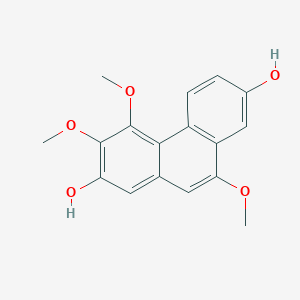
Gymnopusin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gymnopusin is a natural product found in Bulbophyllum reptans, Maxillaria densa, and Maxillaria with data available.
Wissenschaftliche Forschungsanwendungen
Ecological Role
Decomposition and Nutrient Cycling
Members of the Gymnopus genus play a crucial role in litter decomposition within tropical and humid temperate forests. This ecological function is vital for nutrient cycling, as these fungi break down organic matter, thereby enriching soil quality and promoting plant growth . The ability of Gymnopus species to decompose complex organic materials makes them significant contributors to forest ecosystems.
Phytotoxicity Studies
Effects on Plant Growth
Research has demonstrated that Gymnopusin exhibits phytotoxic properties. A study on the effects of this compound extracted from the orchid Maxillaria densa revealed that it inhibited the growth of duckweed (Lemna pausicostata). The compound was found to significantly affect radicle elongation, with an IC(50) value of 330 µM, indicating its potential as a bioherbicide . This suggests that this compound could be developed as a natural herbicide in agricultural practices.
Medicinal Applications
Potential Therapeutic Uses
Certain species within the Gymnopus genus have been explored for their medicinal properties. For instance, Gymnopus androsaceus has been identified for its potential health benefits, including anti-inflammatory and antioxidant activities. These properties make it a candidate for further pharmacological studies aimed at developing natural remedies .
Comprehensive Data Table
Case Studies
- Phytotoxic Effects of this compound
- Ecological Importance
- Medicinal Potential
Eigenschaften
Molekularformel |
C17H16O5 |
|---|---|
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
3,4,9-trimethoxyphenanthrene-2,7-diol |
InChI |
InChI=1S/C17H16O5/c1-20-14-7-9-6-13(19)16(21-2)17(22-3)15(9)11-5-4-10(18)8-12(11)14/h4-8,18-19H,1-3H3 |
InChI-Schlüssel |
GIVSZLKTIBWYRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=C(C(=C2C3=C1C=C(C=C3)O)OC)OC)O |
Synonyme |
2,7-dihydroxy-3,4,9-trimethoxyphenanthrene gymnopusin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















